molecular formula C27H29Br2N3 B6319274 2,6-Bis-[1-(3-bromo-2,4,6-trimethylphenylimino)-ethyl]pyridine CAS No. 420119-96-6

2,6-Bis-[1-(3-bromo-2,4,6-trimethylphenylimino)-ethyl]pyridine

Cat. No. B6319274
CAS RN: 420119-96-6
M. Wt: 555.3 g/mol
InChI Key: ZLUATHKUBCGLSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Bis-[1-(3-bromo-2,4,6-trimethylphenylimino)-ethyl]pyridine, also known as BTMP, is an organic compound that has been studied for its various applications in the scientific research field. It is a pyridine derivative which contains a 3-bromo-2,4,6-trimethylphenyl group and two 1-ethyl-iminoethyl moieties. This compound has been used in various experiments such as organic synthesis, chemical reactions, and drug design. It has been found to be useful for its diverse applications in the scientific research field.

Mechanism of Action

The mechanism of action of 2,6-Bis-[1-(3-bromo-2,4,6-trimethylphenylimino)-ethyl]pyridine is not completely understood. However, it is believed that the compound acts as a nucleophile in organic reactions by donating a pair of electrons to a substrate molecule. This donation of electrons results in the formation of a covalent bond between the two molecules, resulting in the formation of a new compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,6-Bis-[1-(3-bromo-2,4,6-trimethylphenylimino)-ethyl]pyridine are not well understood. However, it has been found to be non-toxic and non-mutagenic in laboratory studies. In addition, it has been found to have no adverse effects on the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using 2,6-Bis-[1-(3-bromo-2,4,6-trimethylphenylimino)-ethyl]pyridine in lab experiments include its low cost, ease of synthesis, and its non-toxic and non-mutagenic properties. The main limitation of using 2,6-Bis-[1-(3-bromo-2,4,6-trimethylphenylimino)-ethyl]pyridine in lab experiments is its lack of specificity, as it can react with multiple substrates.

Future Directions

The future directions for the use of 2,6-Bis-[1-(3-bromo-2,4,6-trimethylphenylimino)-ethyl]pyridine in scientific research include its use in the synthesis of new drugs, polymers, and catalysts. In addition, it could be used to study the mechanism of action of various compounds and the biochemical and physiological effects of these compounds. Furthermore, it could be used to study the effects of various environmental pollutants on the human body. Finally, it could be used to develop new methods for the synthesis of organic compounds.

Synthesis Methods

The synthesis of 2,6-Bis-[1-(3-bromo-2,4,6-trimethylphenylimino)-ethyl]pyridine is done by a two-step method involving the reaction of 3-bromo-2,4,6-trimethylphenyl bromide and 1-ethyl-iminoethyl pyridine. First, the 3-bromo-2,4,6-trimethylphenyl bromide is reacted with 1-ethyl-iminoethyl pyridine in the presence of a base such as potassium carbonate to form a diazonium salt. Then, the diazonium salt is reacted with aqueous sodium hydroxide in the presence of a catalyst such as sodium sulfite to form the desired product, 2,6-bis-[1-(3-bromo-2,4,6-trimethylphenylimino)-ethyl]pyridine.

Scientific Research Applications

2,6-Bis-[1-(3-bromo-2,4,6-trimethylphenylimino)-ethyl]pyridine has been used in various scientific research applications such as organic synthesis, chemical reactions, and drug design. It has been found to be useful for its diverse applications in the scientific research field. It has been used in the synthesis of various organic compounds such as indoles, pyrroles, and thiophenes. It has also been used in the synthesis of various drugs such as antifungal agents, antivirals, and anti-cancer agents. In addition, 2,6-Bis-[1-(3-bromo-2,4,6-trimethylphenylimino)-ethyl]pyridine has been used in the synthesis of various polymers and catalysts.

properties

IUPAC Name

N-(3-bromo-2,4,6-trimethylphenyl)-1-[6-[N-(3-bromo-2,4,6-trimethylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29Br2N3/c1-14-12-16(3)26(18(5)24(14)28)30-20(7)22-10-9-11-23(32-22)21(8)31-27-17(4)13-15(2)25(29)19(27)6/h9-13H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUATHKUBCGLSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N=C(C)C2=NC(=CC=C2)C(=NC3=C(C(=C(C=C3C)C)Br)C)C)C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis-[1-(3-bromo-2,4,6-trimethylphenylimino)-ethyl]pyridine

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